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molecular formula C9H4F3N3O3 B8803380 3-(3-Nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

3-(3-Nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No. B8803380
M. Wt: 259.14 g/mol
InChI Key: SFWRWZSCYBJCMH-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

Sodium dithionite (1.61 g, 9.2 mmol) and a catalytic amount of tetra-n-butylammonium bromide (20 mg) were added to a solution of 3-(3-nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (1.6 g, 6.1 mmol) in THF—H2O (30 mL, 1:1 v/v), and the reaction mixture was stirred at room temperature for 2 h and monitored by TLC (petroleum ether/EtOAc 1:1). Solvent was removed under reduced pressure and the product was extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 30-35% EtOAc in petroleum ether) to afford 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (0.8 g, yield 57%). 1H NMR (300 MHz, CDCl3) δ 7.52-7.49 (dt, J=7.7 Hz, 1.2 Hz, 1H), 7.42 (m, 1H), 7.30 (t, J=8.0 Hz, 1H), 6.89-6.86 (ddd, J=7.9 Hz, 2.4 Hz, 0.9 Hz, 1H), 3.87 (br s, 2H). MS (ESI) m/z: Calculated for C9H6F3N3O: 229.05. found: 230.0 (M+H)+.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[N+:9]([C:12]1[CH:13]=[C:14]([C:18]2[N:22]=[C:21]([C:23]([F:26])([F:25])[F:24])[O:20][N:19]=2)[CH:15]=[CH:16][CH:17]=1)([O-])=O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1.O>[F:25][C:23]([F:24])([F:26])[C:21]1[O:20][N:19]=[C:18]([C:14]2[CH:13]=[C:12]([CH:17]=[CH:16][CH:15]=2)[NH2:9])[N:22]=1 |f:0.1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
1.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=NOC(=N1)C(F)(F)F
Name
Quantity
20 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 30-35% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=NC(=NO1)C=1C=C(N)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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